molecular formula C15H20N4O3S B6427202 N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide CAS No. 2034534-81-9

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide

Cat. No.: B6427202
CAS No.: 2034534-81-9
M. Wt: 336.4 g/mol
InChI Key: UTQWOAGLMGCBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide is a heterocyclic compound featuring a piperidine core substituted with a dimethyl sulfonamide group at position 1 and a 4-oxo-3,4-dihydroquinazolin-3-yl moiety at position 2. The sulfonamide group enhances solubility and may influence bioavailability or receptor binding. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with quinazolinone derivatives, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

N,N-dimethyl-3-(4-oxoquinazolin-3-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-17(2)23(21,22)18-9-5-6-12(10-18)19-11-16-14-8-4-3-7-13(14)15(19)20/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWOAGLMGCBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide has the following chemical characteristics:

  • Molecular Formula : C15H20N4O3S
  • CAS Number : 2034534-81-9
  • Structural Features : The compound features a piperidine ring, a sulfonamide group, and a quinazoline moiety, which contribute to its biological activity.

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine have shown to inhibit Aurora A kinase, a key regulator in cell division that is often overexpressed in cancers. In vitro studies demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further development as anticancer therapeutics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. The inhibition of Aurora A kinase leads to disrupted mitotic processes and has been associated with reduced tumor growth in preclinical models. This suggests that N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine could serve as a scaffold for developing selective inhibitors targeting various kinases involved in cancer signaling pathways .

Case Study 1: Aurora A Kinase Inhibition

A study evaluated the cytotoxic effects of N,N-dimethyl derivatives on MDA-MB-231 breast cancer cells. The results indicated a lower IC50 value compared to existing treatments like ENMD-2076, suggesting enhanced potency. The mechanism involved the induction of G2/M phase arrest and caspase-dependent apoptosis, highlighting the compound's potential as an effective anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focusing on SAR has shown that modifications to the piperidine and quinazoline portions significantly affect biological activity. For instance, substituents at specific positions on the quinazoline ring can enhance binding affinity to target enzymes while reducing off-target effects. This approach allows for the optimization of lead compounds for better efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonamide Moieties

  • Duloxetine intermediates (): The synthesis of Duloxetine involves intermediates like (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxy propanamine. Unlike the target compound, Duloxetine derivatives lack the quinazolinone ring but share the N,N-dimethylamine group.
  • Long-chain N,N-dimethylamines (): Compounds such as (19Z,22Z)-N,N-dimethyloctacosa-19,22-dien-9-amine and others listed in feature extended hydrocarbon chains with unsaturated bonds. These are structurally distinct from the target compound, lacking the piperidine-sulfonamide scaffold and quinazolinone moiety.

Quinazolinone Derivatives

Quinazolinones are well-studied for their kinase-inhibitory, anticancer, and antimicrobial activities. For example:

  • 4-Oxo-3,4-dihydroquinazoline analogs: Derivatives with substitutions at position 3 often exhibit enhanced binding to thymidylate synthase or EGFR kinases.

Sulfonamide-Containing Compounds

  • Perfluorinated surfactants (): Compounds like [70674-74-7] (N-(carboxymethyl)-N,N-dimethyl-3-[(nonadecafluoro-1-oxodecyl)amino]-propanaminium inner salt) feature sulfonamide-like groups but are heavily fluorinated. These are used industrially for their surfactant properties, contrasting sharply with the target compound’s likely biological applications. The absence of fluorine in the target compound suggests reduced environmental persistence and different physicochemical behavior .

Comparative Analysis Table

Feature Target Compound Duloxetine Intermediate () Long-Chain Amines () Perfluorinated Surfactants ()
Core Structure Piperidine-sulfonamide + quinazolinone Propanamine + thienyl group Aliphatic hydrocarbon chains Fluorinated carboxymethyl-propanaminium
Key Functional Groups Sulfonamide, quinazolinone ketone N,N-dimethylamine, thienyl, hydroxyl N,N-dimethylamine, unsaturated bonds Fluorocarbon, carboxymethyl, sulfonate
Potential Applications Kinase inhibition, antimicrobial agents SNRI antidepressants Drug delivery, surfactants Industrial surfactants
Solubility/Bioavailability Enhanced by sulfonamide Moderate (hydroxyl group) Low (hydrophobic chains) High (ionic and fluorinated groups)

Research Findings and Limitations

  • Pharmacological Potential: The quinazolinone moiety is associated with kinase inhibition, but the target compound’s activity remains uncharacterized in the provided evidence. Structural analogs like EGFR inhibitors (e.g., gefitinib) highlight the importance of the quinazolinone scaffold, suggesting the need for targeted assays.

Biological Activity

N,N-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonamide group and a quinazoline derivative, which is known for its diverse biological activities. The molecular formula is C13H16N4O2SC_{13}H_{16}N_4O_2S with a molecular weight of approximately 304.36 g/mol.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of quinazoline have shown efficacy against various viruses, including the hepatitis C virus (HCV) and influenza viruses. The activity is often attributed to the ability of these compounds to inhibit viral replication and interfere with viral proteins .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. Research has demonstrated that certain analogs can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression. For example, compounds that inhibit thymidylate synthase have been noted for their antitumor effects, highlighting the relevance of structural modifications in enhancing biological activity .

Cholinesterase Inhibition

The compound may also exhibit cholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease. Studies have shown that heterocycles containing nitrogen and sulfur can act as effective acetylcholinesterase (AChE) inhibitors, suggesting that this compound may contribute to cognitive enhancement by preventing acetylcholine breakdown .

Understanding the mechanisms by which this compound exerts its effects is essential for its therapeutic application:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in viral replication and tumor growth.
  • Receptor Modulation : It may interact with specific receptors or proteins that regulate cellular signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study 1 : A study on a quinazoline analog demonstrated a significant reduction in HCV replication in vitro, with an IC50 value indicating potent antiviral activity .
  • Case Study 2 : Another investigation reported that a similar compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsIC50/EC50 ValuesReferences
AntiviralQuinazoline Derivatives0.35 μM
AnticancerThymidylate Synthase InhibitorsVaries
Cholinesterase InhibitionVarious Nitrogenous Heterocycles0.20 μM - 0.35 μM

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide, and how are reaction conditions optimized?

  • Methodology : The synthesis involves multi-step procedures, including:

  • Pyrazolo ring formation : Condensation of 1,3-diketones with hydrazine derivatives under acidic or basic conditions (e.g., HCl or KOH) .
  • Sulfonamide introduction : Reaction with sulfonyl chlorides in the presence of triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Piperidine functionalization : Alkylation using alkyl halides and strong bases (e.g., NaH) to attach the dimethylamino group .
    • Optimization : Key parameters include solvent polarity (DMF for polar intermediates), temperature control (0–25°C for exothermic steps), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–11 ppm) and carbon signals .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous quinazolinone derivatives (e.g., C–N bond lengths of ~1.35 Å) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 377.1432) .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data between this compound and its structural analogs?

  • Case study : Discrepancies in sulfonamide oxidation rates (e.g., H2O2 vs. KMnO4) may arise from steric hindrance from the piperidine ring or electronic effects of the dimethylamino group .
  • Resolution strategies :

  • Kinetic studies : Compare reaction rates under standardized conditions (e.g., 25°C, DMSO solvent) .
  • Computational modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways .

Q. What computational approaches predict the biological target interactions of this compound?

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR tyrosine kinase) using software like AutoDock Vina. Key interactions include:

  • Hydrogen bonding between the sulfonamide oxygen and Arg841.
  • π-π stacking of the quinazolinone ring with Phe699 .
    • Pharmacophore modeling : Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) for activity against phosphodiesterase enzymes .

Q. How does the sulfonamide group influence metabolic stability in preclinical studies?

  • In vitro assays :

  • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life (t1/2) via LC-MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
    • Structural insights : The sulfonamide’s electron-withdrawing properties reduce susceptibility to oxidative metabolism compared to amine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.